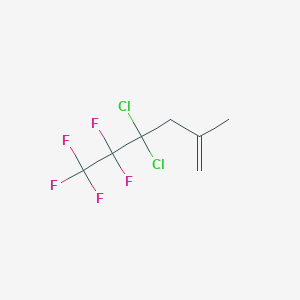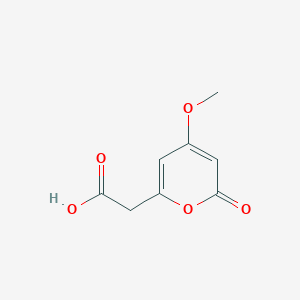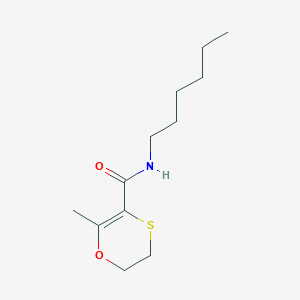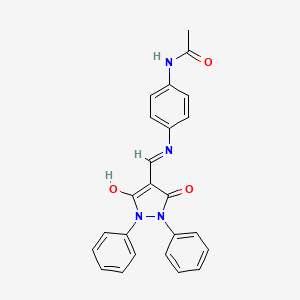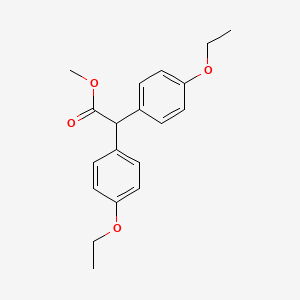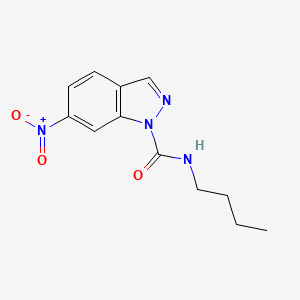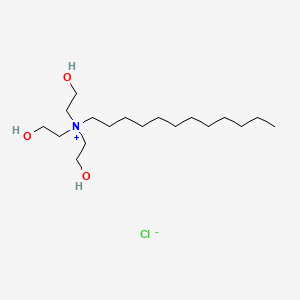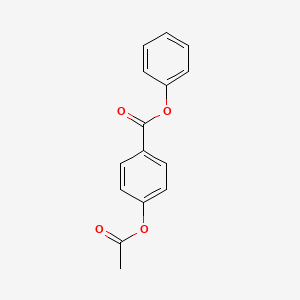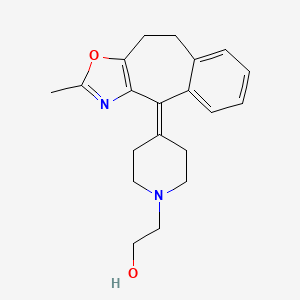
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- is a complex organic compound with a unique structure that combines elements of piperidine, ethanol, and benzo-oxazole
Vorbereitungsmethoden
The synthesis of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- involves multiple steps. One common synthetic route includes the reaction of piperidine with ethanol under controlled conditions to form 1-Piperidineethanol. This intermediate is then reacted with 9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole under specific conditions to yield the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- can be compared with other similar compounds, such as:
1-Piperidineethanol: A simpler compound that lacks the benzo-oxazole moiety.
9,10-Dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole: A compound that lacks the piperidineethanol moiety.
The uniqueness of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- lies in its combined structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
23598-98-3 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-[4-(5-methyl-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C20H24N2O2/c1-14-21-20-18(24-14)7-6-15-4-2-3-5-17(15)19(20)16-8-10-22(11-9-16)12-13-23/h2-5,23H,6-13H2,1H3 |
InChI-Schlüssel |
SYKOAGQOXQQHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)CCC3=CC=CC=C3C2=C4CCN(CC4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
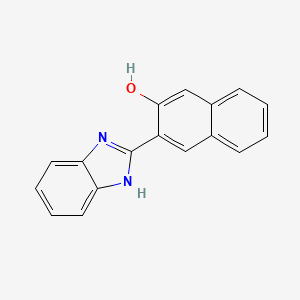

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
